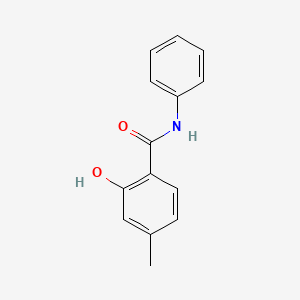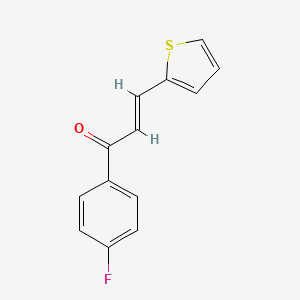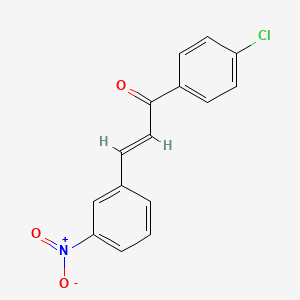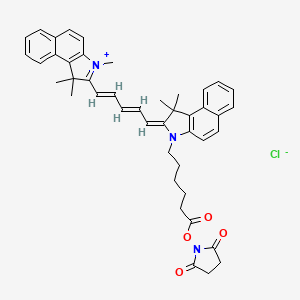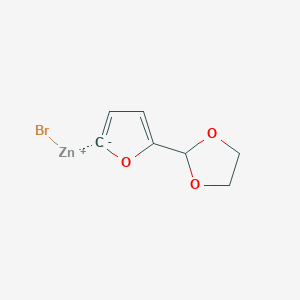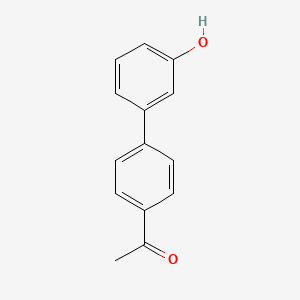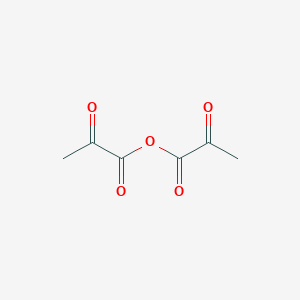
2-Oxopropanoic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxopropanoic anhydride (2-OPA) is a cyclic anhydride of 2-oxopropanoic acid, also known as oxalic acid. It is a colorless, odorless, crystalline solid that is soluble in water, ethanol, and ether. 2-OPA is used in a variety of industrial and scientific applications, including the synthesis of organic compounds, the preparation of reagents for enzymatic reactions, and the production of pharmaceuticals. It is also used in the laboratory as a reagent for the synthesis of various compounds.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 2-Oxopropanoic anhydride can be achieved through the reaction of 2-Oxopropanoic acid with acetic anhydride in the presence of a catalyst.
Starting Materials
2-Oxopropanoic acid, Acetic anhydride, Catalyst (such as sulfuric acid or phosphoric acid)
Reaction
Mix 2-Oxopropanoic acid and acetic anhydride in a 1:1 molar ratio in a reaction flask., Add a small amount of catalyst to the reaction mixture., Heat the reaction mixture to a temperature of 50-60°C and stir for several hours., Allow the reaction mixture to cool to room temperature., Extract the product with a suitable solvent, such as diethyl ether or dichloromethane., Dry the organic layer with anhydrous sodium sulfate., Filter the solution and evaporate the solvent under reduced pressure to obtain the desired product, 2-Oxopropanoic anhydride.
作用機序
The mechanism of action of 2-OPA is not fully understood. However, it is known that it can act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. It can also inhibit the activity of certain proteins, such as receptor tyrosine kinases and tyrosine phosphatases. In addition, 2-OPA can act as a substrate for certain enzymes, such as cytochrome P450 and monoamine oxidase.
生化学的および生理学的効果
2-OPA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It can also inhibit the activity of certain proteins, such as receptor tyrosine kinases and tyrosine phosphatases. In addition, 2-OPA can act as a substrate for certain enzymes, such as cytochrome P450 and monoamine oxidase.
実験室実験の利点と制限
2-OPA has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available in a variety of forms. In addition, it is relatively stable, and can be stored at room temperature for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and is not very soluble in organic solvents. In addition, it can be toxic if inhaled or ingested.
将来の方向性
There are a number of potential future directions for research involving 2-OPA. These include further exploration of its mechanism of action and its biochemical and physiological effects, as well as the development of new applications for its use in scientific research. In addition, further research could be conducted into the development of new synthetic methods for the production of 2-OPA, as well as the development of new reagents and catalysts for its use in laboratory experiments. Finally, further research could be conducted into the development of new pharmaceuticals based on 2-OPA.
科学的研究の応用
2-OPA is widely used in scientific research, particularly in the field of biochemistry. It is used in the preparation of reagents for enzymatic reactions, and as a reagent for the synthesis of various compounds. It is also used in the production of pharmaceuticals, and in the study of protein-protein interactions. In addition, 2-OPA has been used to study the structure and function of enzymes, and to study the effects of drugs on the body.
特性
IUPAC Name |
2-oxopropanoyl 2-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)5(9)11-6(10)4(2)8/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVBMQBWAUBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OC(=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoformic anhydride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

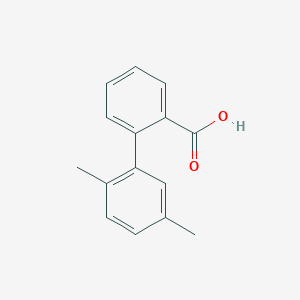
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)

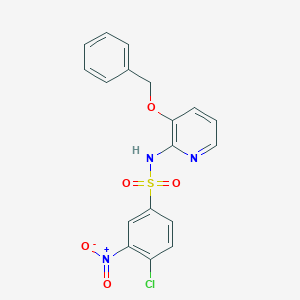
![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)
